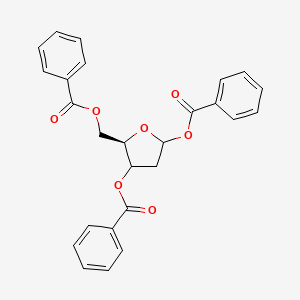

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose

Description

Contextual Significance in Carbohydrate and Nucleoside Chemistry

The significance of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is deeply rooted in carbohydrate and nucleoside chemistry. Carbohydrates are polyhydroxy compounds, meaning they have multiple reactive hydroxyl (-OH) groups. tutorchase.com To achieve selective chemical reactions at specific positions, chemists use protecting groups to temporarily block other reactive sites. tutorchase.com The benzoyl group is a common ester protecting group used in carbohydrate synthesis due to its stability under various conditions. numberanalytics.com

In the realm of nucleoside chemistry, this compound is a pivotal building block. Nucleosides, the fundamental units of DNA and RNA, consist of a nucleobase attached to a sugar (2-deoxyribose in DNA). The synthesis of artificial nucleosides and their derivatives, often for therapeutic or diagnostic purposes, requires precisely controlled chemical steps. This compound serves as a key precursor for the synthesis of 2'-deoxynucleosides. google.com Its structure, lacking the 2'-hydroxyl group, makes it specifically suited for creating analogues of DNA components. It plays a fundamental role in the synthesis of nucleosides and nucleotides used to study DNA replication and repair mechanisms. The benzoyl groups at the 3' and 5' positions direct the coupling with a nucleobase to the anomeric (1') position and protect the sugar during subsequent reactions.

Foundational Role in Synthetic Organic Chemistry

In synthetic organic chemistry, this compound exemplifies the strategic use of protecting groups to achieve complex molecular architectures. Its utility as a synthetic intermediate is a cornerstone of multi-step syntheses of modified nucleic acids. The synthesis of 2-deoxy-L-ribose, the enantiomer of the naturally occurring sugar in DNA, highlights this role. In one synthetic pathway, a tribenzoyl 2-deoxy-L-ribofuranoside is formed as a key intermediate. google.com This protected derivative allows for specific chemical transformations before the final deprotection step, which removes the benzoyl groups to yield the target 2-deoxy-L-ribose. google.com

The benzoyl groups offer several advantages in synthesis:

They are relatively easy to install using reagents like benzoyl chloride. numberanalytics.comrsc.org

They are stable to a wide range of reaction conditions, including those used for glycosylation (the linking of the sugar to a base). numberanalytics.com

The ester linkages of the benzoyl groups can be cleaved under basic conditions (saponification) to regenerate the free hydroxyl groups once their protective function is no longer needed. numberanalytics.com

This controlled protection and deprotection strategy is fundamental to the synthesis of complex biomolecules and custom-designed therapeutic agents. tutorchase.com

Historical Development of Protected Deoxyribofuranose Chemistry

The development of synthetic methods in carbohydrate chemistry has been intrinsically linked to the evolution of protecting group strategies. tutorchase.comnih.gov Early work in the field quickly established that the multiple hydroxyl groups of sugars required a system of temporary blockage to allow for regioselective reactions. rsc.org Ester groups, such as acetyl and benzoyl groups, were among the first and most widely used protecting groups. rsc.org

The elucidation of the structure of DNA by Watson and Crick in 1953 created a massive demand for synthetic oligonucleotides (short DNA strands) for research in molecular biology. This spurred the development of robust methods for synthesizing 2'-deoxynucleosides and assembling them into DNA chains. The challenge lay in creating the glycosidic bond between the C1 of 2-deoxyribose and the nitrogen of a nucleobase, without interference from the C3 and C5 hydroxyl groups.

This led to the widespread use of protected 2-deoxyribose derivatives. Compounds like this compound became essential starting materials. The benzoyl groups were recognized for their ability to participate in or influence the stereochemical outcome of glycosylation reactions, often favoring the formation of the desired β-anomer, which is the configuration found in natural DNA. nih.gov The history of protected deoxyribofuranose chemistry is therefore a crucial chapter in the broader history of nucleic acid chemistry, enabling the synthesis of genes, primers for PCR, and modified oligonucleotides for therapeutic applications like antisense therapy.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-OOMBGRCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676171 | |

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145416-96-2 | |

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,3,5 Tri O Benzoyl 2 Deoxyribofuranose

De Novo Synthesis Pathways for 2-Deoxyribofuranose Precursors

The synthesis of 2-deoxyribose, the foundational sugar of DNA, is a subject of significant interest, not only for its biological relevance but also for its role as a chiral building block in organic synthesis. researchgate.net De novo synthesis, the creation of this complex molecule from simpler, achiral or readily available chiral starting materials, presents a formidable challenge in stereocontrol.

One effective strategy involves the nucleophilic addition of methyl isocyanoacetate to 2,3-O-isopropylidene-d-glyceraldehyde, which proceeds with nearly perfect erythro-selectivity. tandfonline.comoup.com Subsequent intermolecular cyclization predominantly yields a trans-oxazoline derivative, establishing two new chiral centers. This intermediate can then be efficiently converted into 2-deoxy-D-ribose. tandfonline.comoup.com

Alternative approaches have been developed starting from readily available sugars. For instance, 2-deoxy-L-ribose, the enantiomer of the naturally occurring form, has been synthesized from D-ribose. researchgate.net This transformation involves an innovative radical reaction for carbonyl translocation that inverts the sugar's configuration from D to L while simultaneously achieving deoxygenation at the C2 position. researchgate.net Another route to 2-deoxy-L-ribose starts from L-arabinose and relies on the efficient reduction of a triflate group. researchgate.net

Enzymatic and microbial systems also offer powerful one-pot pathways. A microbial synthesis has been demonstrated to produce 2'-deoxyribonucleosides from glucose, acetaldehyde, and a nucleobase. nih.gov This process leverages glycolysis in baker's yeast to produce D-glyceraldehyde 3-phosphate, which is then converted through a series of enzymatic steps involving deoxyriboaldolase and phosphopentomutase to yield the desired product. nih.gov Similarly, a cascade of recombinant enzymes, including ribokinase, phosphopentomutase, and nucleoside phosphorylases, can transform D-pentoses into nucleosides in a one-pot reaction. researchgate.net

Benzoylation Strategies for Regioselective Protection

The benzoylation of 2-deoxyribofuranose is a critical step in many synthetic routes, serving to protect the hydroxyl groups and influence the stereochemical outcome of subsequent reactions. The goal is often to selectively acylate the primary (C5) and secondary (C3) hydroxyl groups, leaving the anomeric (C1) position available for glycosylation.

One-Pot and Stepwise Acylation Procedures

Both one-pot and stepwise procedures are employed for the benzoylation of 2-deoxyribose and its derivatives. One-pot syntheses are prized for their efficiency, reducing the number of isolation and purification steps. For example, a one-pot method has been developed for the synthesis of 5'-azido-5'-deoxyribonucleosides, which involves an in-situ conversion of a primary alcohol to an azide. nih.gov This type of reaction highlights the utility of one-pot procedures in generating complex molecules from simpler precursors. Another one-pot approach uses modified Mitsunobu conditions for the direct glycosylation of nucleobases with unprotected D-ribose, showcasing a streamlined route to nucleosides. acs.org

Stepwise procedures, while more labor-intensive, allow for greater control over the reaction and the isolation of intermediates. A typical stepwise synthesis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose might involve the initial selective protection of the 5-hydroxyl group, followed by benzoylation of the 3-hydroxyl, and finally, manipulation of the anomeric center.

Control of Regioselectivity and Yield Optimization

Controlling which hydroxyl group reacts is a central challenge in carbohydrate chemistry. The relative reactivity of the hydroxyl groups in 2-deoxyribose (C1-OH, C3-OH, C5-OH) can be manipulated through various factors including the choice of reagents, solvent, temperature, and the presence of catalysts. nih.gov

For instance, studies on the regioselective benzoylation of hexopyranosides have shown that the anomeric substituent plays a significant role in modulating the reactivity of the ring's hydroxyl groups. nih.govethz.ch While these studies were not on 2-deoxyribofuranose specifically, the principles of steric and electronic effects influencing reactivity are broadly applicable. In some cases, the use of chiral catalysts has been explored to influence regioselectivity, though the effect can be modest. ethz.ch

In the context of RNA ligation, the substitution of a 2'-hydroxyl group with a 2'-deoxy group has been shown to completely control site-selectivity by suppressing the reactivity of that position. nih.govresearchgate.net This demonstrates how subtle changes to the sugar scaffold can dramatically alter reaction outcomes. The optimization of yields often involves a careful balance of reaction conditions. For example, in the synthesis of 5'-azido-5'-deoxyribonucleosides, reducing the amount of triphenylphosphine (B44618) was found to significantly improve product recovery by minimizing the formation of by-products. nih.gov

Anomeric Configuration Control During Synthesis

The stereochemistry at the anomeric carbon (C1) is of paramount importance as it defines whether a resulting nucleoside is an α- or β-anomer. In nature, DNA and RNA are composed almost exclusively of β-anomers. nih.gov Therefore, achieving high stereoselectivity in the formation of the glycosidic bond is a primary objective in nucleoside synthesis.

Stereoselective Formation of Anomers (e.g., α and β)

The formation of α- and β-anomers is influenced by several factors, including the nature of the protecting groups on the sugar, the type of glycosyl donor, the nucleobase, and the reaction conditions. The absence of a participating group at the C2 position in 2-deoxyribose makes stereocontrol at C1 particularly challenging. mdpi.com

Various strategies have been developed to favor the formation of the desired β-anomer. One approach is anomeric O-alkylation, where a 2-deoxy sugar-derived anomeric alkoxide acts as a nucleophile, reacting with an electrophile. researchgate.net This method often proceeds with high stereospecificity. Another strategy involves the use of specific promoters and protecting groups. For example, using a 4,6-benzylidene acetal (B89532) on a donor molecule can lead to moderate to excellent β-selectivity. nih.gov

Conversely, α-selective reactions can also be achieved. Benzyl (B1604629) ether-protected donors, for instance, tend to favor the formation of α-anomers. nih.gov The synthesis of anomeric DNA, where one or both strands are in the α-configuration, has also been reported, highlighting the ability to selectively synthesize and incorporate α-anomers into nucleic acid structures. nih.gov

Table 1: Selected Examples of Stereoselective Glycosylation

| Glycosyl Donor Type | Conditions/Promoter | Predominant Anomer | Reference |

|---|---|---|---|

| 2-Deoxyglycosylbenzyl phthalate | TMSOTf, Benzyl ether protection | α | nih.gov |

| 2-Deoxyglycosylbenzyl phthalate | TMSOTf, 4,6-Benzylidene acetal | β | nih.gov |

| 2-Deoxy sugar lactol | Cesium carbonate, Secondary triflate | β | researchgate.net |

| Hoffers halogenose | Nucleobase anion glycosylation | β (major), α (minor) | nih.gov |

Anomerization Reactions and Mechanisms

Anomerization is the process by which one anomer is converted into the other. This can occur under the reaction conditions used for glycosylation, often driven by the formation of a more thermodynamically stable product. nih.gov The mechanism of anomerization typically involves the reversible formation of an oxocarbenium ion intermediate. The equilibrium between the α and β anomers can be influenced by factors such as solvent, temperature, and the presence of Lewis acids.

In some synthetic strategies, anomerization is deliberately induced. For example, a reaction might be carried out at a low temperature to achieve kinetic control and favor one anomer, followed by warming the reaction mixture to allow for equilibration to the thermodynamically favored anomer. nih.gov Computational studies have also been used to investigate the relative stabilities of α- and β-anomers of nucleosides, providing insight into their thermodynamic preferences. nih.gov

Functional Group Interconversions on the Protected Scaffold

The benzoyl-protected scaffold of this compound is a versatile intermediate, primarily in the synthesis of 2'-deoxynucleosides, which are fundamental components of DNA and numerous antiviral and anticancer drugs. The strategic manipulation of functional groups on this protected sugar is crucial for the subsequent coupling with various heterocyclic bases and for the final deprotection to yield the target nucleoside. The key interconversions involve the activation of the anomeric carbon and the removal of the benzoyl protecting groups.

A primary transformation of the this compound scaffold involves the conversion of the anomeric hydroxyl group into a better leaving group, such as a halide (bromide or chloride). This creates a highly reactive glycosyl halide that can readily undergo nucleophilic substitution by a nucleobase. For instance, related protected ribofuranose derivatives, such as 2,3,5-tri-O-benzoyl-1-O-(p-nitrobenzoyl)-β-D-ribofuranose, have been utilized as precursors for the synthesis of the corresponding 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide. nih.gov This transformation is typically achieved by treating the protected sugar with a hydrogen halide in an appropriate solvent.

The most prominent application of this protected scaffold is in glycosylation reactions to form the crucial C-N glycosidic bond of nucleosides. The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, is a widely used method. wikipedia.org In this reaction, a silylated heterocyclic base (such as a purine (B94841) or pyrimidine) is coupled with a protected sugar that has a suitable leaving group at the anomeric position, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgwikipedia.org While the classic Vorbrüggen reaction often employs an acylated sugar like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the underlying principle of activating the anomeric center for coupling is directly applicable to derivatives of this compound. wikipedia.orgwikipedia.org The absence of a participating group at the C-2 position in 2-deoxyribose derivatives means that these glycosylation reactions can sometimes result in a mixture of α and β anomers, and achieving high stereoselectivity for the desired β-anomer can be challenging. wikipedia.org

Following the successful coupling of the sugar moiety with a nucleobase, the final and essential functional group interconversion is the removal of the benzoyl protecting groups to unmask the hydroxyl functions. This debenzoylation is typically carried out under basic conditions. A common method involves treating the protected nucleoside with a solution of ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol. This saponification reaction cleaves the ester linkages of the benzoyl groups, yielding the free 2'-deoxynucleoside. The choice of deprotection conditions is critical to avoid any side reactions or degradation of the target nucleoside. A patent describing the synthesis of 2-deoxy-L-ribose mentions the use of basic hydrolysis to remove benzoyl groups from a tribenzoyl 2-deoxy-L-ribofuranoside intermediate to give the final product in high yield. google.com

The following table summarizes key functional group interconversions performed on this compound and closely related analogs.

| Starting Material | Reagent(s) | Product | Transformation Type |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | 1. 3-(Trifluoromethyl)benzoyl chloride, 2,6-lutidine; 2. Silylated thymine, Lewis Acid | 3',5'-Di-O-benzoyl-thymidine | Acylation and Glycosylation |

| Acetyl 2,3,5-tri-O-benzoyl-L-ribofuranoside | Benzeneselenol, boron trifluoride etherate | Phenyl 2,3,5-tri-O-benzoyl-L-selenoribofuranoside | Anomeric Group Conversion |

| Tribenzoyl 2-deoxy-L-ribofuranoside | Basic Hydrolysis | 2-Deoxy-L-ribose | Debenzoylation |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated heterocycle, TMSOTf | Protected Nucleoside | Glycosylation (Vorbrüggen) |

| Protected Nucleoside (e.g., 3',5'-di-O-benzoyl-thymidine) | NH3/MeOH or NaOMe/MeOH | Free Nucleoside (e.g., Thymidine) | Debenzoylation |

Advanced Protecting Group Strategies in Deoxyribofuranose Chemistry

Comparative Analysis of Protecting Group Efficiency

The efficiency of a protecting group is assessed by its ability to be introduced selectively, remain stable throughout various reaction conditions, and be removed cleanly without affecting other functional groups. The benzoyl group, in comparison to other common protecting groups like acetyl or silyl (B83357) ethers, offers a distinct profile that is highly advantageous in multistep syntheses.

The benzoyl group is an acyl protecting group known for its considerable stability under a wide range of reaction conditions. Unlike silyl ethers, which are sensitive to acidic conditions and fluoride (B91410) ions, benzoyl esters are robust. They are generally stable to acidic conditions that are often required for the removal of other protecting groups, such as the 5'-O-dimethoxytrityl (DMT) group in nucleoside synthesis. This stability is attributed to the electron-withdrawing nature of the phenyl ring, which reduces the reactivity of the carbonyl carbon towards nucleophilic attack.

However, the reactivity of the benzoyl group can be modulated. While stable to mild acidic and basic conditions, it can be removed under more vigorous basic conditions, typically using sodium methoxide (B1231860) in methanol (B129727). This allows for selective deprotection in the presence of other functional groups. The steric and electronic properties of the benzoyl group also influence the reactivity of the sugar ring, which can be a critical factor in controlling the stereochemical outcome of glycosylation reactions.

Table 1: Comparative Stability of Common Hydroxyl Protecting Groups in Deoxyribofuranose Chemistry

| Protecting Group | Stable to Acidic Conditions | Stable to Basic Conditions | Cleavage Conditions |

| Benzoyl (Bz) | Generally Stable | Labile | NaOMe/MeOH, K₂CO₃/MeOH |

| Acetyl (Ac) | Labile | Labile | Mild base (e.g., NH₃/MeOH) |

| Dimethoxytrityl (DMT) | Highly Labile | Stable | Mild acid (e.g., dichloroacetic acid) |

| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable | Fluoride ions (e.g., TBAF) |

| Pivaloyl (Piv) | Stable | Labile | Stronger base than for Benzoyl |

Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. This strategy is paramount for the differential functionalization of complex molecules like 2-deoxyribofuranose. 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a classic example of a uniformly protected sugar, but its derivatives are often employed in orthogonal schemes.

For instance, a common strategy in nucleoside synthesis involves the use of a 5'-O-DMT group, 3'-O-benzoyl group, and a base-labile protecting group on the nucleobase. In such a scheme, the DMT group can be selectively removed under mild acidic conditions to allow for chain elongation, while the benzoyl group at the 3'-position remains intact. The benzoyl group and the nucleobase protecting groups can then be removed in a final deprotection step using basic conditions. This orthogonal approach allows for the stepwise and controlled synthesis of oligonucleotides.

Selective Deprotection Methodologies

In the context of a molecule containing benzoyl esters, such as a derivative of this compound, the removal of acid-labile groups is a common transformation. The prime example is the cleavage of a 5'-O-DMT group, which is readily accomplished using mild acids like trichloroacetic acid or dichloroacetic acid in a non-protic solvent. Under these conditions, the benzoyl esters at the 3' and any other positions are completely stable, demonstrating the orthogonality of the DMT and benzoyl protecting groups.

The benzoyl groups of this compound are classic examples of base-labile protecting groups. Their removal is typically achieved by transesterification with an alkoxide, most commonly sodium methoxide in methanol. This reaction is generally rapid and clean, yielding the deprotected polyol and methyl benzoate (B1203000) as a byproduct. The rate of deprotection can be influenced by steric hindrance and the electronic nature of the benzoyl group. For instance, electron-withdrawing substituents on the phenyl ring can increase the lability of the ester.

Table 2: Conditions for Base-Labile Deprotection of Benzoyl Groups

| Reagent | Solvent | Typical Conditions | Comments |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0.1-0.5 M, Room Temperature | Standard and highly effective method. |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Catalytic to stoichiometric amounts | Milder conditions, may require longer reaction times. |

| Ammonia (B1221849) (NH₃) | Methanol (MeOH) | Saturated solution | Often used for simultaneous deprotection of base-labile groups on nucleobases. |

| Methylamine | Aqueous or alcoholic solution | Can be used for deprotection and cleavage from a solid support. |

While chemical methods for deprotection are well-established, catalytic and chemoenzymatic approaches offer advantages in terms of mildness and selectivity. Catalytic hydrogenolysis, for example, is not applicable for the removal of benzoyl groups but is effective for benzyl (B1604629) ethers, highlighting another layer of orthogonality.

Chemoenzymatic methods, employing enzymes like lipases or esterases, have gained attention for their high selectivity and ability to operate under neutral pH and ambient temperature. These enzymes can differentiate between various ester groups based on their steric and electronic properties. For instance, a lipase (B570770) might selectively hydrolyze a less sterically hindered acetate (B1210297) group in the presence of a more hindered benzoyl group, or vice versa, depending on the specific enzyme used. While the direct enzymatic deprotection of this compound is less common, the principles are applied to differentially protected sugars in complex syntheses. This approach minimizes the risk of side reactions and is compatible with sensitive functional groups.

Role As a Glycosyl Donor in Nucleoside and Oligonucleotide Synthesis

C-Glycosylation Approaches

C-Glycosylation involves the formation of a carbon-carbon bond between the anomeric carbon of the sugar and a carbon atom of an aglycone. The resulting C-nucleosides are analogues of natural nucleosides where the N-glycosidic bond is replaced by a more stable C-C bond, making them resistant to enzymatic and chemical cleavage. nih.gov

The synthesis of 2'-deoxy-C-nucleosides is generally more challenging than that of their N-nucleoside counterparts. nih.gov While there are fewer specific examples in the literature that utilize 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose directly for C-glycosylation compared to N-glycosylation, the general principles of C-glycosylation of 2-deoxy sugars are applicable.

These approaches often involve the reaction of a suitable 2-deoxyribose derivative with a carbon nucleophile. Lewis acids are frequently employed to activate the sugar donor and promote the C-C bond formation. researchgate.net For instance, stereoselective C-glycosylation of 2-deoxyribose derivatives has been achieved using carbon nucleophiles in the presence of an activator like SiCl(OTf)₃. researchgate.net Other methods involve the use of organometallic reagents or silyl (B83357) enol ethers as the carbon nucleophile. The synthesis of 2-deoxy-C-glycosyl compounds often faces similar stereoselectivity challenges as N-glycosylation, requiring careful optimization of reaction conditions to favor the desired anomer. nih.gov

| Glycosyl Donor Type | Carbon Nucleophile | Promoter/Catalyst | Key Challenge |

|---|---|---|---|

| 2-Deoxy-glycosyl halides/acetates | Organometallic reagents (e.g., Grignard, organolithium) | Lewis acids | Control of stereoselectivity (α/β ratio). nih.gov |

| 2-Deoxy-glycosyl donors | Silyl enol ethers, allylsilanes | Lewis acids (e.g., TMSOTf) | Achieving high yields and stereoselectivity. researchgate.net |

| 2-Deoxyglycals | Various carbon nucleophiles | Electrophiles, Lewis acids | Regio- and stereocontrol of the addition reaction. |

Anomeric Selectivity in C-Glycoside Formation

The formation of C-glycosides, where the anomeric carbon of a sugar is linked to a carbon atom of an aglycone, is a pivotal process in the synthesis of many biologically active compounds, including nucleoside analogues. When using a 2-deoxy sugar donor such as this compound, controlling the stereochemistry at the anomeric center (C1) presents a significant challenge. nih.govbris.ac.uk The absence of a substituent at the C2 position precludes the use of neighboring group participation, a common strategy to direct the stereochemical outcome of glycosylation reactions. nih.govbris.ac.uk

The anomeric selectivity in C-glycoside formation from 2-deoxy donors is influenced by several factors, including the nature of the nucleophile, the promoter or catalyst used, and the reaction conditions. Generally, direct glycosylation of 2-deoxy donors tends to favor the formation of the α-anomer due to the anomeric effect. mdpi.com However, achieving high selectivity for either the α or β anomer is often difficult, and reactions can result in a mixture of both. researchgate.net

Strategies to control the anomeric outcome include:

SN2-like Reactions: In certain cases, the reaction can proceed through an SN2-like pathway. For instance, when glycosyl acetates derived from 2-deoxy sugars are activated with Lewis acids like boron trifluoride etherate (BF3·OEt2), more reactive carbon nucleophiles can lead to higher proportions of the β-glycoside. nih.gov This is attributed to the nucleophile attacking the intermediate from the side opposite to the leaving group. nih.gov

Catalyst and Promoter Control: The choice of catalyst is crucial. Specific, highly selective methods have been developed, such as the stereospecific palladium-catalyzed C-glycosylation of arenes using anomeric stannane (B1208499) donors, which proceeds with complete retention of the anomeric configuration even in the absence of a C2-hydroxyl group. nih.gov

Solvent Effects: The reaction solvent can also influence the stereochemical outcome. Studies have indicated that acetonitrile (B52724) may favor β-selectivity in some glycosylation reactions, provided other factors like the absence of neighboring group participation are met. chemrxiv.org

Controlling the stereoselectivity remains a complex task in carbohydrate chemistry, often requiring careful optimization of reaction parameters for each specific donor and acceptor pair. nih.gov

Utilization in Oligonucleotide and Nucleic Acid Analogue Synthesis

This compound is a valuable starting material for the synthesis of oligonucleotides and their analogues, which are crucial tools in molecular biology and are being developed as therapeutic agents. wikipedia.org Its protected furanose structure makes it an ideal precursor for creating modified nucleoside building blocks that can be incorporated into synthetic nucleic acid chains.

Precursor to Phosphoramidite (B1245037) Derivatives

The most prevalent method for synthesizing oligonucleotides is the phosphoramidite solid-phase synthesis approach. mdpi.com This method requires monomeric building blocks called phosphoramidites, which consist of a protected nucleoside with a reactive phosphoramidite group at the 3'-hydroxyl position.

This compound serves as a key precursor for preparing these essential phosphoramidite derivatives, particularly for modified nucleosides. A common strategy involves converting the sugar into a more reactive glycosyl donor, such as a glycosyl halide. For example, in the synthesis of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) analogues, 1,3,5-tri-O-benzoyl-α-D-ribofuranose is first fluorinated and then converted into a C1'-α-bromo sugar. chemrxiv.orgwikipedia.org This activated sugar is then coupled with a protected nucleobase (e.g., thymine, cytosine) in a glycosylation reaction to form the desired modified nucleoside. nih.govchemrxiv.org

Following the successful synthesis of the modified nucleoside, it undergoes a series of protection and deprotection steps to install the necessary protecting groups for phosphoramidite chemistry. This typically involves the 5'-hydroxyl group being protected with a dimethoxytrityl (DMT) group, while the 3'-hydroxyl group is made available for the subsequent phosphitylation reaction that introduces the reactive phosphoramidite moiety. nih.govmdpi.com The resulting phosphoramidite building block is then ready for incorporation into an oligonucleotide chain using an automated synthesizer. mdpi.com

Design of Modified Nucleic Acid Building Blocks

The ability to chemically synthesize nucleic acids has opened the door to creating analogues with modified properties. These modifications can enhance stability against nuclease degradation, improve binding affinity to target sequences, and confer novel biological activities. This compound is instrumental in the synthesis of such modified building blocks.

A prominent example is its use in the production of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA). wikipedia.org The synthesis of the necessary 2'-fluoro-arabinose building blocks starts from 1,3,5-tri-O-benzoyl-α-D-ribofuranose. wikipedia.org The key steps in this process are outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Fluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose, DAST | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose |

| 2 | Bromination | Product from Step 1, HBr/Acetic Acid | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide |

| 3 | Glycosylation | Product from Step 2, Silylated Nucleobase (e.g., Thymine) | Protected 2'-Deoxy-2'-fluoro-arabinonucleoside |

| 4 | Deprotection | Product from Step 3, NH4OH/MeOH | 2'-Deoxy-2'-fluoro-arabinonucleoside |

| 5 | Phosphitylation | Protected nucleoside from Step 4 | 2'-Deoxy-2'-fluoro-arabinonucleoside Phosphoramidite |

Data sourced from multiple studies detailing the synthesis of 2'F-ANA. chemrxiv.orgwikipedia.org

Oligonucleotides containing 2'F-ANA units exhibit unique properties, including high binding affinity to RNA targets and resistance to degradation by cellular enzymes, making them promising candidates for antisense therapeutics. wikipedia.org The synthesis of these crucial building blocks underscores the importance of this compound as a versatile starting material in medicinal chemistry and nucleic acid research.

Derivatization, Structural Modification, and Analog Synthesis

Synthesis of Branched-Chain Deoxyribofuranose Derivatives

The introduction of a branch at the C-2' position of the deoxyribose scaffold is a key strategy for creating nucleoside analogs with potent antiviral and anticancer properties. mdpi.comnih.gov While direct branching of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is not typical, its structural motifs are central to the multi-step syntheses of these complex molecules.

The general approach involves the synthesis of a 2'-deoxyribose intermediate that is activated at the C-2' position. A common method begins with a protected ribose derivative, which undergoes oxidation at the 2'-position followed by a Wittig olefination to create a 2'-exomethylene nucleoside. sdu.dk This exomethylene group serves as a reactive handle. A subsequent photoinduced thiol-ene coupling (a hydrothiolation reaction) allows for the regioselective addition of a variety of sulfur-containing branched chains. mdpi.com This method provides access to unique 2'-C-branched nucleoside analogues with D-arabino or D-xylo configurations. mdpi.com

For example, the synthesis of 2′-C-branched arabinonucleosides has been achieved through this photoinitiated thiol-ene coupling, yielding derivatives with significant cytotoxic activity against tumor cell lines. mdpi.com Similarly, a series of 2'-C-methyl branched purine (B94841) and pyrimidine (B1678525) C-nucleosides have been prepared and shown to be potent inhibitors of the HCV polymerase. nih.gov

Table 1: Examples of Synthesized Branched-Chain Deoxyribonucleoside Derivatives

| Derivative Class | Synthetic Strategy | Biological Significance |

|---|---|---|

| 2'-C-Alkylsulfanylmethyl Arabinonucleosides | Photoinitiated thiol-ene coupling onto a 2'-exomethylene precursor. mdpi.com | Cytotoxic activity against cancer cell lines (SCC, HeLa). mdpi.com |

| 2'-C-Methyl C-Nucleosides | Multi-step synthesis involving construction of the branched sugar followed by glycosylation. nih.gov | Potent and selective anti-HCV activity. nih.gov |

Functionalization at Hydroxyl Positions

The title compound, this compound, is a fully protected sugar with no free hydroxyl groups available for direct functionalization. However, the principles of regioselective functionalization of hydroxyl groups are fundamental to its synthesis and its conversion into other key intermediates. The benzoyl groups are themselves products of acylation and play a critical role in directing subsequent reactions. nih.govresearchgate.net

Acyl groups, such as the benzoyl groups in the title compound, are essential protecting groups in nucleoside chemistry. They enhance solubility in organic solvents and are instrumental in directing the stereochemical outcome of glycosylation reactions. nih.gov The synthesis of partially or differentially substituted nucleoside intermediates requires precise regioselective acylation and deprotection steps. nih.gov

Enzymatic catalysis, for instance, provides a powerful tool for achieving high regioselectivity. Lipases can catalyze the acylation of specific hydroxyl groups on a sugar ring, a process often difficult to control with purely chemical methods. openaccesspub.org For nucleosides containing various O- and N-based functionalities, the selective protection and deprotection of acetyl or benzoyl groups is a significant challenge that is crucial for simplifying the synthesis of complex analogs. nih.gov

The conversion of protected sugar derivatives into glycosyl halides is a cornerstone of nucleoside synthesis. These halogenated sugars are activated intermediates, primed for coupling with nucleobases in stereospecific glycosylation reactions. A protected 2-deoxyribose tribenzoate can be converted into a more reactive glycosyl halide, such as a 1-chloro or 1-bromo derivative. openaccesspub.orgmdpi.com

One common method for creating a glycosyl bromide involves treating a fully acetylated or benzoylated sugar with a hydrobromic acid solution. mdpi.com For example, 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride is a well-established intermediate for the synthesis of 2'-deoxynucleosides. openaccesspub.org This halide is then coupled with the sodium salt of a heterocyclic base in a stereospecific reaction. acs.org

Furthermore, halogenation can be performed on a pre-formed nucleoside. The treatment of a protected 2,6-dichloropurine (B15474) 2'-deoxyriboside with diethylaminosulfur trifluoride (DAST) can selectively replace one of the chlorine atoms with fluorine, yielding a 2-chloro-6-fluoropurine nucleoside analog. openaccesspub.org

Table 2: Key Halogenation Strategies for Deoxyribose Derivatives

| Reagent(s) | Transformation | Purpose |

|---|---|---|

| Hydrobromic acid (HBr) in Acetic Acid | Converts a 1-O-acetyl/benzoyl sugar to a 1-bromo sugar. mdpi.com | Creates an activated glycosyl donor for glycosylation. |

| Diethylaminosulfur Trifluoride (DAST) | Converts a hydroxyl group to a fluorine atom or a chloro-group to a fluoro-group on the nucleobase. openaccesspub.org | Synthesis of fluorinated nucleoside analogs. openaccesspub.orgtcichemicals.com |

Development of Artificial Deoxyribofuranose Mimetics

Protected deoxyribose derivatives like this compound are fundamental building blocks for deoxyribofuranose mimetics—molecules that mimic the structure of natural nucleosides to achieve enhanced therapeutic properties.

A prominent class of mimetics is the carbocyclic nucleosides , where the furanose ring oxygen is replaced by a methylene (B1212753) (-CH2-) group. wikipedia.org This modification prevents enzymatic cleavage of the glycosidic bond, significantly increasing the metabolic stability of the drug. wikipedia.org The synthesis involves coupling a nucleobase with a suitably functionalized cyclopentane (B165970) ring, which is often derived from a natural sugar precursor. nih.govrsc.org

Another important class is the L-deoxyribonucleosides , which are the mirror images (enantiomers) of the natural D-nucleosides. researchgate.netepa.gov These "unnatural" nucleosides often exhibit potent antiviral activity, sometimes with reduced toxicity compared to their D-counterparts. google.com Their synthesis is a challenge, frequently involving a multi-step conversion from an inexpensive D-sugar, such as D-ribose, where the stereochemistry of the chiral centers is inverted. researchgate.netepa.gov

More complex mimetics include double-headed nucleotides , where a second nucleobase is attached to the C-2' position of a deoxyuridine scaffold. sdu.dk These molecules are designed to condense genetic information, potentially mimicking a natural dinucleotide. The synthesis of these structures highlights the advanced derivatization possible from activated sugar intermediates. sdu.dk

Mechanistic Insights and Theoretical Approaches

Computational Chemistry Studies on Conformation and Reactivity

Computational chemistry offers powerful tools to investigate the structural and electronic properties of molecules like 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose, providing insights that complement experimental findings. figshare.comnih.gov These theoretical approaches allow for a detailed examination of molecular geometry, conformational dynamics, and the electronic factors that govern chemical reactivity. figshare.comnih.gov

| Conformation Type | Description | Predicted Influence of Benzoyl Groups |

|---|---|---|

| C2'-endo (North) | C2' atom is puckered out of the plane on the same side as the C5' substituent. | Steric interactions between the C1-benzoyl, C3-benzoyl, and C5-benzoyl groups would be significant and could either stabilize or destabilize this pucker depending on the precise geometry. |

| C3'-endo (South) | C3' atom is puckered out of the plane on the same side as the C5' substituent. | The spatial arrangement of the bulky benzoyl groups would be altered, leading to a different set of steric interactions that affect the relative energy of this conformation. |

| Exocyclic Torsion (γ) | Rotation around the C4'-C5' bond. | Strongly restricted due to steric hindrance from the C3-benzoyl group, likely favoring a specific rotamer to minimize energy. |

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules, providing fundamental insights into their reactivity. nih.govacs.org These calculations can map the electron density distribution, determine the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate atomic charges. figshare.com This information helps to identify which parts of a molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

For this compound acting as a glycosyl donor, the anomeric carbon (C-1) is the primary electrophilic center. The electron-withdrawing inductive effect of the oxygen atoms and the attached benzoyl groups increases the partial positive charge on the anomeric carbon, enhancing its susceptibility to attack by a nucleophile. nih.gov DFT calculations can precisely quantify this effect. Furthermore, these methods are invaluable for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the theoretical validation of proposed mechanistic pathways, such as an Sɴ2 reaction, by confirming the structure of the transition state and calculating the activation energy barrier. Studies on related systems, such as 2'-deoxyribose radicals, have successfully used DFT to predict stability, electron affinities, and reaction energies, demonstrating the predictive power of these computational techniques in understanding carbohydrate reactivity. nih.gov

| Calculated Property | Description | Relevance to Reactivity |

|---|---|---|

| Atomic Charges | Distribution of partial positive and negative charges across the molecule. | Identifies electrophilic (e.g., anomeric carbon) and nucleophilic sites, predicting where reactions will occur. figshare.com |

| Molecular Orbitals (HOMO/LUMO) | Energies and shapes of the highest occupied and lowest unoccupied molecular orbitals. | Helps predict reactivity based on frontier molecular orbital theory; a low LUMO energy indicates a good electrophile. |

| Reaction Energy Profile | Energy changes along a reaction coordinate, including transition states. | Elucidates reaction mechanisms (e.g., Sɴ1 vs. Sɴ2), determines activation energies, and predicts reaction feasibility. nih.gov |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | Quantifies the ability of the molecule or its radical intermediates to accept an electron, relevant in redox processes. nih.gov |

Analytical and Characterization Methodologies for Protected Deoxyribofuranoses

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose. These techniques provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the three-dimensional arrangement of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the molecular framework and the conformation of the furanose ring.

The ¹H NMR spectrum exhibits characteristic signals for the protons of the deoxyribose unit and the benzoyl protecting groups. The protons of the aromatic benzoyl groups typically appear as complex multiplets in the downfield region, generally between 7.0 and 8.5 ppm. libretexts.orgucl.ac.uk The protons on the furanose ring have distinct chemical shifts influenced by their stereochemistry and the presence of the bulky, electron-withdrawing benzoyl groups. For instance, in the related compound β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, the anomeric proton (H-1) resonates at approximately 6.4 ppm, while other ring protons appear between 4.5 and 6.0 ppm. chemicalbook.com The methylene (B1212753) protons at the 2-position of this compound are expected to show complex splitting patterns due to coupling with H-1 and H-3.

The conformation of the five-membered furanose ring is not planar and exists in a dynamic equilibrium between various puckered forms, most commonly the C2'-endo and C3'-endo conformations. scielo.org.mx This conformational equilibrium can be studied using coupling constants (J-values) obtained from the ¹H NMR spectrum. The magnitude of the vicinal proton-proton coupling constants (e.g., J(H1',H2'a), J(H1',H2'b), J(H2'a,H3'), etc.) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the predominant pucker of the deoxyribofuranose ring in solution can be determined.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the benzoyl groups are typically observed in the 165-170 ppm region. The carbons of the furanose ring resonate in the range of approximately 60-100 ppm, with the anomeric carbon (C-1) appearing at the lower field end of this range. scielo.org.mx

Table 1: Representative ¹H NMR Chemical Shift Ranges for Benzoylated Ribofuranose Derivatives

| Proton(s) | Typical Chemical Shift (ppm) |

|---|---|

| Benzoyl (aromatic) | 7.0 - 8.5 |

| Anomeric (H-1) | ~6.4 |

| Other Ring (H-3, H-4) | 4.5 - 6.0 |

| Methylene (H-5) | 4.5 - 4.8 |

| Methylene (H-2) | 2.0 - 3.0 |

Note: Data are based on analogous compounds like β-D-ribofuranose 1-acetate 2,3,5-tribenzoate and general chemical shift principles. libretexts.orgchemicalbook.compdx.edu

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the furanose ring and its substituents.

The data obtained from X-ray crystallography, such as the sugar pucker and the torsion angles around the glycosidic bond (if applicable in a nucleoside derivative), are crucial for understanding molecular interactions and serve as a benchmark for computational and NMR-based conformational studies.

Table 2: Key Structural Parameters from X-ray Crystallography of a Protected Furanose

| Parameter | Description | Typical Finding |

|---|---|---|

| Space Group | Describes the symmetry of the unit cell | e.g., P2₁2₁2₁ researchgate.net |

| Unit Cell Dimensions | The lengths and angles of the unit cell | Varies with crystal packing |

| Sugar Pucker | The specific conformation of the furanose ring | e.g., C3-endo, C2-exo researchgate.net |

| Bond Lengths/Angles | Precise measurements of atomic distances and angles | Conforms to standard values |

Note: Data are based on a representative analogous structure, 2,3,5-tri-O-benzyl-d-xylofuranose. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound after synthesis and for the assessment of its purity. These methods separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for separating its anomers (α and β). biosynth.com Due to the presence of the benzoyl groups, the compound is strongly UV-active, allowing for sensitive detection using a UV detector, typically at wavelengths around 240-260 nm. protocols.ioresearchgate.net

Both normal-phase and reversed-phase HPLC can be employed. In a normal-phase system, a polar stationary phase like silica (B1680970) (SiO₂) is used with a non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol. researchgate.net This method is particularly effective for separating the α- and β-anomers, which differ in the stereochemistry at the C-1 position. researchgate.net For example, the diastereomers of N-butyl 3,5-di-(O-p-chlorobenzoyl)-D-2-deoxy-ribofuranoside were successfully separated using a Hypersil-SiO₂ column with a hexane-isopropanol (98:2) mobile phase. researchgate.net

Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water), is also widely used for purity analysis of protected nucleoside intermediates. protocols.ioumich.edu Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve good resolution of all components in a sample mixture. nih.gov Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Commercial specifications for similar compounds often require a purity of >97% as determined by HPLC.

Table 3: Example HPLC Conditions for Analysis of Protected Deoxyribosides

| Parameter | Condition 1: Normal Phase (Anomer Separation) | Condition 2: Reversed Phase (Purity) |

|---|---|---|

| Column | Hypersil-SiO₂ (4.6 × 250 mm, 5 µm) researchgate.net | C18 (e.g., 4.6 x 250 mm, 3 µm) protocols.io |

| Mobile Phase | Hexane:Isopropanol (98:2) researchgate.net | Acetonitrile/Water or Methanol/Water Gradient nih.gov |

| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min protocols.ionih.gov |

| Detection | UV at 240 nm researchgate.net | UV at 260 nm protocols.io |

| Application | Separation of α and β anomers | Purity assessment |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. mdpi.com Protected sugars like this compound have low volatility due to the polar nature of the underlying sugar and the high molecular weight of the benzoyl groups. Therefore, direct analysis by GC is not feasible. However, GC can be used after chemical derivatization to convert the analyte into a more volatile form.

The most common derivatization technique for carbohydrates and related compounds is silylation. nih.govsigmaaldrich.com This process involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace any remaining active hydrogens (though in a fully protected compound like this, its primary role would be to analyze any hydrolyzed or incompletely protected species). nih.govresearchgate.net The resulting trimethylsilyl (B98337) (TMS) derivatives are significantly more volatile and less polar, making them amenable to GC analysis. researchgate.net

The derivatization procedure typically involves dissolving the dried sample in a solvent like pyridine, adding the silylating reagent, and heating the mixture to ensure complete reaction. restek.com The derivatized sample is then injected into the GC, which is usually coupled to a mass spectrometer (GC-MS) for identification of the separated components based on their mass spectra and retention times. mdpi.commdpi.com This method is particularly useful for analyzing complex mixtures of monosaccharides obtained from hydrolysis reactions. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

When coupled with a soft ionization technique such as Electrospray Ionization (ESI), mass spectrometry can accurately determine the molecular weight of the intact molecule. For this compound (C₂₆H₂₂O₇), the expected molecular weight is 446.45 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

When a harder ionization method like Electron Impact (EI) is used, or when tandem mass spectrometry (MS/MS) is performed, the molecular ion undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that can be used to confirm the structure of the compound. For benzoylated sugars, a characteristic and often dominant fragmentation pathway is the loss of a benzoyl group or benzoic acid. chemicalbook.comnih.gov The most prominent peak in the EI spectrum of the related 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺). chemicalbook.com Other significant fragments arise from further cleavages of the sugar ring and losses of other protecting groups. nih.govnih.gov Analysis of these fragments allows for the step-by-step reconstruction of the molecule's structure.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 447.14 | [C₂₆H₂₃O₇]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 469.12 | [C₂₆H₂₂NaO₇]⁺ | Sodium Adduct [M+Na]⁺ |

| 325.09 | [C₁₉H₁₇O₅]⁺ | Loss of benzoic acid [M+H - C₇H₆O₂]⁺ |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |

Note: Masses are calculated based on the molecular formula C₂₆H₂₂O₇ and common fragmentation patterns of benzoylated compounds. chemicalbook.com

Q & A

Q. What is the role of benzoyl groups in 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose during nucleoside synthesis?

The benzoyl groups act as protecting agents for the hydroxyl (-OH) functionalities at the 1st, 3rd, and 5th positions of the ribose ring. This selective protection enables precise control over glycosylation reactions by preventing unwanted side reactions (e.g., premature activation of hydroxyl groups). The 2-deoxy position remains unprotected, allowing targeted coupling with nucleobases or other functional groups .

Q. What are the key steps in synthesizing this compound?

A typical synthesis involves:

- Step 1: Selective benzoylation of 2-deoxyribofuranose using benzoyl chloride in anhydrous pyridine to protect the 1, 3, and 5 hydroxyl groups.

- Step 2: Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) to isolate the desired product.

- Step 3: Characterization by H/C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which analytical methods are recommended for confirming the structure of this compound?

- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for benzoyl aromatic protons) and C NMR (carbonyl peaks at ~165–170 ppm) verify substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 486.13 g/mol).

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) .

Advanced Research Questions

Q. How does the stereochemistry of 2-deoxyribofuranose derivatives affect their reactivity in glycosylation reactions?

The β-configuration at the anomeric carbon (C1) enhances nucleophilic displacement efficiency during glycosylation compared to α-anomers. Steric hindrance from the benzoyl groups at C3 and C5 directs nucleobase coupling to the 2-deoxy position, minimizing side products. Comparative studies with 2-fluoro or 2-chloro analogs (e.g., sc-282057) reveal reduced reactivity due to electron-withdrawing effects .

Q. What challenges arise in the purification of this compound, and how can they be addressed?

- Challenge : Co-elution of mono- or di-benzoylated byproducts during chromatography.

- Solution : Optimize solvent gradients (e.g., 10–30% ethyl acetate in hexane) and use preparative TLC for small-scale isolation.

- Challenge : Hydrolysis of benzoyl groups under acidic conditions.

- Solution : Maintain anhydrous conditions and avoid prolonged exposure to moisture during synthesis .

Q. How can competing side reactions during the benzoylation of 2-deoxyribofuranose be minimized?

Q. What mechanistic insights explain the stability of benzoyl-protected intermediates under acidic conditions?

Benzoyl groups form stable ester bonds resistant to acidic cleavage due to resonance stabilization of the carbonyl group. However, prolonged exposure to strong acids (e.g., HCl in dioxane) may hydrolyze the 1-O-benzoyl group selectively, enabling sequential deprotection strategies for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.